molecular formula C20H30NaO5 B10767967 CID 131883344 CAS No. 68324-96-9

CID 131883344

Katalognummer: B10767967
CAS-Nummer: 68324-96-9
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: USYZXETWPDFDLF-YICKWJRGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “CID 131883344” is a chemical entity with unique properties and potential applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 131883344” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reaction with [additional reagents].

    Step 3: Final purification and isolation of the compound using techniques such as chromatography.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and high yield. This often involves:

    Large-scale reactors: for the initial synthesis steps.

    Continuous flow systems: to maintain consistent reaction conditions.

    Advanced purification techniques: to achieve the required purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “CID 131883344” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of specific functional groups with others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].

    Reduction: Reducing agents such as [specific reductants] are used under [specific conditions].

    Substitution: Reagents like [specific substituents] are employed under [specific conditions].

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of [specific oxidized products].

    Reduction: Yield of [specific reduced products].

    Substitution: Production of [specific substituted compounds].

Wissenschaftliche Forschungsanwendungen

Compound “CID 131883344” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.

    Industry: Utilized in the production of [specific industrial products] due to its unique properties.

Wirkmechanismus

The mechanism of action of compound “CID 131883344” involves its interaction with specific molecular targets and pathways. This includes:

    Binding to specific receptors or enzymes: to modulate their activity.

    Influencing cellular pathways: involved in [specific biological processes].

    Exerting effects on gene expression: and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Compound “CID 131883344” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Compound A: Known for its [specific properties].

    Compound B: Exhibits [specific reactivity].

    Compound C: Used in [specific applications].

Uniqueness:

    Structural Differences: Compound “this compound” has a unique molecular structure that differentiates it from similar compounds.

    Reactivity: It exhibits distinct reactivity patterns under specific conditions.

    Applications: Its applications in [specific fields] make it stand out among similar compounds.

Eigenschaften

CAS-Nummer

68324-96-9

Molekularformel

C20H30NaO5

Molekulargewicht

373.4 g/mol

InChI

InChI=1S/C20H30O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24);/b4-3-,11-10+,15-8-;/t14-,16+,17+,18+,19-;/m0./s1

InChI-Schlüssel

USYZXETWPDFDLF-YICKWJRGSA-N

Isomerische SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O.[Na]

Kanonische SMILES

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.